![molecular formula C24H27N3O3 B7563915 1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide, commonly known as MMPI, is a compound that has been the subject of scientific research for its potential therapeutic applications. MMPI is a synthetic compound that belongs to the family of indole-based compounds. It has gained attention due to its promising pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of MMPI is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. MMPI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may play a role in the compound's anti-tumor properties.
Biochemical and Physiological Effects:
MMPI has been shown to have several biochemical and physiological effects, including the inhibition of MMP activity, the modulation of certain receptors in the body, and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects, including the inhibition of beta-amyloid aggregation, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MMPI has several advantages for use in lab experiments, including its ability to modulate the activity of certain enzymes and receptors in the body. However, the compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on MMPI, including the investigation of its potential therapeutic applications in cancer and Alzheimer's disease, as well as its potential use as a tool for studying the activity of MMPs and other enzymes in the body. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more effective and targeted therapeutic interventions.
Méthodes De Synthèse
The synthesis of MMPI involves several steps, including the condensation of 4-methoxyphenylhydrazine with indole-3-carboxaldehyde, followed by the reduction of the resulting imine to form the corresponding amine. This amine is then reacted with piperidine-3-carboxylic acid to form the final product, MMPI.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and other neurological disorders. The compound has been shown to have anti-tumor properties, as well as the ability to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-30-18-10-8-16(9-11-18)23-20(19-6-2-3-7-21(19)26-23)12-13-22(28)27-14-4-5-17(15-27)24(25)29/h2-3,6-11,17,26H,4-5,12-15H2,1H3,(H2,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYQTYMHJJJZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)N4CCCC(C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

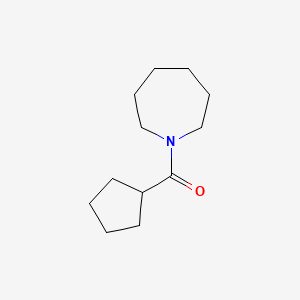
![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B7563853.png)
![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)
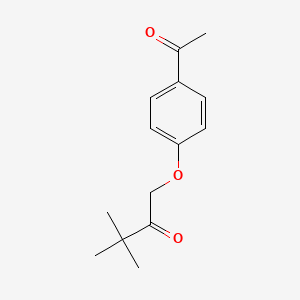
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
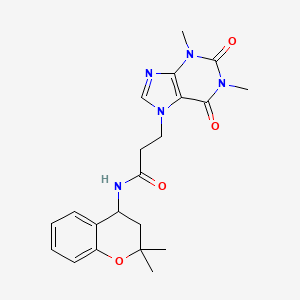
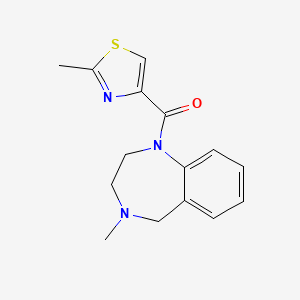
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
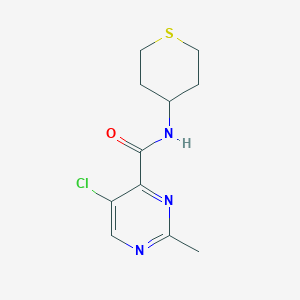
![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
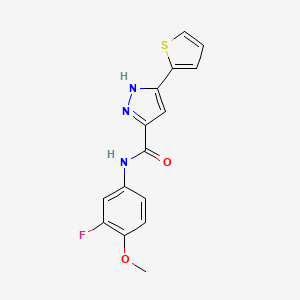
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)